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Loop-Mediated Isothermal Amplification (LAMP) is a robust and versatile nucleic acid
amplification technique that serves as a simple, rapid, and cost-effective alternative to methods
like the Polymerase Chain Reaction (PCR).[1][2][3][4] Developed in 1998 by Eiken Chemical
Company, LAMP amplifies DNA with high efficiency, specificity, and speed under a single,
constant temperature.[2][5] This isothermal nature eliminates the need for sophisticated
thermal cyclers, making it an ideal technology for point-of-care diagnostics, field applications,
and use in low-resource settings.[1][2][6]

The core of the LAMP technique lies in its use of a strand-displacing DNA polymerase and a
unique set of four to six primers that recognize six to eight distinct regions on the target gene.
[2][5][7] This high number of target-binding sites contributes to the assay's remarkable
specificity.[5] The reaction proceeds rapidly, often completing within 30-40 minutes, and
produces a large quantity of DNA, which allows for diverse detection methods, including visual
assessment.[1][6] Consequently, LAMP is widely employed for the detection of infectious
diseases, food pathogens, and for environmental monitoring.[2][3][4]

Core Principles and Mechanism

The LAMP reaction is distinguished by three key features: isothermal amplification, a strand-
displacing polymerase, and a complex primer design that enables the autocycling amplification

process.

Isothermal Reaction and Strand-Displacing Enzyme
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Unlike PCR, which requires repeated cycling through different temperature stages for DNA
denaturation, primer annealing, and extension, the entire LAMP reaction occurs at a constant
temperature, typically between 60-65 °C.[1][2][5] This is made possible by the use of a specific
DNA polymerase, most commonly the large fragment of Bacillus stearothermophilus (Bst) DNA
polymerase.[1][8] The Bst polymerase possesses high strand displacement activity, meaning it
can separate the DNA duplex as it synthesizes a new strand, thereby negating the need for a
high-temperature denaturation step.[1][5][6]

Primer Design

The high specificity and efficiency of LAMP are primarily attributed to its sophisticated primer
design. A standard LAMP assay utilizes four "core" primers, with an additional two "loop”
primers often included to accelerate the reaction.[1]

e Inner Primers (FIP and BIP): The Forward Inner Primer (FIP) and Backward Inner Primer
(BIP) are the cornerstones of the LAMP reaction. Each is a hybrid primer composed of two
distinct sequences. FIP consists of the F1c sequence (complementary to the F1 region on
the target DNA) and the F2 sequence. Similarly, BIP consists of the B1c sequence and the
B2 sequence. These primers are responsible for initiating the amplification and forming the
characteristic loop structures.[1][9][10]

e Outer Primers (F3 and B3): The Forward Outer Primer (F3) and Backward Outer Primer (B3)
are shorter primers that bind to regions outside of the inner primer binding sites. Their
primary role is to displace the strands synthesized by the inner primers, releasing single-
stranded DNA that can then form the initial dumbbell structure.[9][10]

e Loop Primers (LoopF and LoopB): These optional primers bind to the single-stranded loops
of the dumbbell-shaped intermediate structure.[1][10] By initiating synthesis from these
loops, they significantly accelerate the amplification process, reducing the time to result.[1]
[10][11]

The Amplification Mechanism

The LAMP reaction proceeds through a dynamic, multi-stage process that leads to the
exponential accumulation of DNA.
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e Initiation and Dumbbell Structure Formation: The process begins with the FIP primer binding
to the target DNA and initiating synthesis. The F3 primer then binds upstream and extends,
displacing the FIP-linked complementary strand. This newly synthesized single-stranded
DNA has a self-complementary sequence at one end, allowing it to form a stem-loop
structure. The BIP primer then binds to this structure, and a similar process involving the B3
primer occurs, ultimately creating a dumbbell-shaped DNA structure with stem-loops at both
ends.[1] This dumbbell structure is the foundational template for the subsequent amplification

cycles.

e Cycling Amplification and Elongation: In the main cycling phase, the FIP primer anneals to
the single-stranded loop region of the dumbbell structure, initiating strand synthesis and
displacing the existing strand. This process forms an inverted repeat of the target sequence,
leading to a larger structure with a new loop. The displaced strand itself forms a new stem-
loop structure, which then serves as a target for BIP primer binding. This cycle repeats, with
inner primers continuously annealing to the growing structures' loops and extending. The
outer primers can also continue to prime on the original target, feeding more initial products
into the cycle.

o Concatemer Formation: The continuous priming and strand displacement lead to the
formation of long concatemers containing multiple repeats of the target sequence.[1] The
final product is a complex mixture of these cauliflower-like structures of varying lengths,
which, when run on an agarose gel, produce a characteristic ladder-like pattern rather than a
single distinct band.[1][2]

Visualization and Detection of Amplification
Products

The LAMP reaction yields a significant amount of DNA (up to 10-20 micrograms), which
facilitates a variety of detection methods, ranging from simple visual inspection to real-time
guantitative analysis.[6][12]

o Turbidity: As dNTPs are incorporated into the growing DNA strands, a large quantity of
pyrophosphate ions is produced as a byproduct. These ions react with magnesium ions
(Mg?*) in the buffer to form a white precipitate of magnesium pyrophosphate.[13] The
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resulting increase in turbidity can be observed with the naked eye or measured quantitatively
using a turbidimeter.[2][12]

Visual Colorimetric Detection: Several dye-based systems allow for straightforward visual
detection of a positive reaction.

o Metal-lon Indicators: Dyes like calcein or hydroxynaphthol blue (HNB) chelate magnesium
ions and exhibit a specific color. As the reaction proceeds and Mg2* ions are consumed to
form magnesium pyrophosphate, the dye is released, causing a distinct color change.[2]
[14]

o pH-Sensitive Dyes: The incorporation of dNTPs by the DNA polymerase releases
hydrogen ions (H+), leading to a decrease in the pH of the reaction solution.[15] By
including a pH indicator such as phenol red in a weakly buffered solution, a positive
amplification can be visualized by a color shift (e.g., from red to yellow).[1]

Fluorescence Detection: For real-time analysis, fluorescent methods are commonly used.

o DNA Intercalating Dyes: Dyes such as SYBR Green | or EvaGreen exhibit low
fluorescence in solution but fluoresce brightly upon binding to double-stranded DNA.[2] As
amplification proceeds, the increasing amount of DNA leads to a stronger fluorescent
signal, which can be monitored using a real-time PCR machine or a dedicated fluorometer.
[1][16]

o Fluorescence Quenching Probes: For enhanced specificity, specialized quenching probes
or primers can be designed to fluoresce only upon hybridization to the target amplicon.[12]

Agarose Gel Electrophoresis: The amplified products can be separated by size using
agarose gel electrophoresis. A positive LAMP reaction is identified by a characteristic ladder-
like pattern of multiple bands.[12] While effective, this method requires opening the reaction
tube post-amplification, which significantly increases the risk of carryover contamination.[2]
[12]

Lateral Flow Devices (LFDs): For rapid point-of-care applications, LAMP can be coupled with
LFDs. This typically involves using primers labeled with molecules like biotin and FITC,
allowing the amplicons to be captured and visualized on a test strip.[1][14]
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Diagrams of Key Processes and Relationships
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Caption: Core mechanism of the LAMP reaction.
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Caption: General experimental workflow for a LAMP assay.
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Caption: Logical relationship of core LAMP components.

Data Presentation: Quantitative Summaries
Table 1: Comparison of LAMP and PCR Technologies
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Feature

Loop-Mediated Isothermal
Amplification (LAMP)

Polymerase Chain
Reaction (PCR)

Temperature Requirement

Isothermal (constant 60-65°C)
[11[2]

Thermal cycling (e.g., 95°C,
55-65°C, 72°C)[1]

Required Equipment

Simple heat block or water
bath[1][6]

Thermal cycler[2]

Reaction Speed

Very rapid (typically 15-40
minutes)[1][6]

Slower (typically 1.5 - 2 hours)
[1]

Number of Primers

4 to 6 (recognizing 6-8
regions)[1][2]

2 (recognizing 2 regions)[6]

Amplification Product

Concatemers of various
lengths (ladder on gel)[1][2]

Discrete, single-sized
amplicons (single band on gel)

[1]

Detection Methods

Visual (turbidity, color),

fluorescence, gel[1][2]

Primarily fluorescence (QPCR)
or endpoint gel

electrophoresis[1]

Tolerance to Inhibitors

Generally higher tolerance[16]
[17]

More susceptible to
inhibitors[17]

Suitability for Quantitation

Possible with real-time
fluorescence, but primarily
qualitative[1][17]

Gold standard for nucleic acid
guantification (QPCR)[1]

Table 2: Examples of LAMP Assay Performance
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Target Limit of
Organism/Gen  Target Type Detection Specificity Reference
e (LoD)
) 1.3 - 28 cells per
Salmonella (invA _ _ _
Bacteria reaction (pure High [16]
gene)
culture)
Salmonella in ) 1CFUIn25¢g )
Bacteria ) ) High [16]
food (with enrichment)
Plasmodium ) 1000 copies of Species-specific
) Parasite DNA ) [18]
knowlesi 18S rRNA primer set
Plasmodium ) 10 copies of 18S  Species-specific
Parasite DNA ) [18]
ovale rRNA primer set
No cross-
_ _ 10 fg of viral reactivity with
CoMViVv Viral DNA [19]
DNA other
begomoviruses
Sensitivity of Specificity of
SARS-CoV-2 Viral RNA 90.2% in clinical 92.4% in clinical [20]

samples

samples

Table 3: Summary of Common LAMP Detection Methods
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Detection Method

Principle

Advantages

Disadvantages

Turbidity

Formation of
magnesium
pyrophosphate
precipitate.[2][13]

Simple, equipment-

free, low cost.[12]

Lower sensitivity, not
easily quantifiable.[9]

Colorimetric (pH

Dyes)

Measures H+ release
during dNTP

incorporation.[1][15]

Simple visual readout,

no special equipment.

[1]

Requires weakly
buffered solution, can

be sensitive to sample
pH.[1]

Colorimetric (Metal

Dyes)

Chelation of Mg?* by
dyes like Calcein or
HNB.[2]

Simple visual readout,
high contrast.[19]

Can sometimes inhibit
the reaction if not

optimized.

Real-Time

Fluorescence

Intercalating dyes
(e.g., SYBR Green)
bind to dsDNA.[2]

Real-time monitoring,
enables quantitation,

high sensitivity.[1]

Requires a
fluorometer or gPCR

machine.[11]

Agarose Gel

Separation of DNA
concatemers by size.
[12]

Confirms product size
profile (ladder
pattern).[12]

High risk of carryover
contamination, time-

consuming.[2][12]

Lateral Flow Device

Labeled amplicons
captured on a strip.
[14]

Rapid, suitable for
point-of-care, easy to

interpret.[1]

Requires specifically
labeled primers,

increasing cost.

Experimental Protocol: Standard LAMP Reaction

This section provides a generalized protocol for setting up a typical LAMP reaction for DNA

detection. Optimization of primer concentrations, MgSOa4 concentration, and temperature may

be necessary for specific targets and primer sets.[21]

Required Reagents and Materials

o Bst DNA Polymerase, Large Fragment (e.g., Bst 2.0 or Bst 3.0)[21]

e 10X Isothermal Amplification Buffer (contains MgS0a4)[21]
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e 10 mM dNTP Mix[21]

e 100 mM MgSOea (for optimization)[21]
e LAMP Primer Mix (10X)

o Template DNA

* Nuclease-free water

e Heat block, water bath, or real-time fluorometer set to 65°C[22]

Preparation of 10X Primer Mix

It is highly recommended to prepare a 10X stock mixture of all six primers to ensure consistent
pipetting.[21][22]

Primer Final Concentration in 10X Mix
FIP 16 uM

BIP 16 uM

F3 2 uM

B3 2 uM

LoopF 4 pM

LoopB 4 uM

Combine the appropriate volumes of each primer stock and dilute with nuclease-free water or
TE buffer to achieve the final concentrations listed above.[14][22]

Reaction Assembly

Assemble the reaction on ice to prevent premature amplification, especially if not using a
"WarmStart" version of the polymerase.[21] The following is a setup for a single 25 L reaction.
A master mix for multiple reactions is recommended.[22]
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Component Volume for 25 pL Reaction  Final Concentration

10X Isothermal Amplification

Buffer 2.5uL 1X
10 mM dNTP Mix 3.5uL 1.4 mM each
10X Primer Mix 2.5 uL 1X
Bst DNA Polymerase (8 U/uL) 1.0 yL 8 units
Template DNA 1-5puL Variable
Nuclease-free Water Upto 25 uL

Procedure:

e Thaw all components at room temperature and place them on ice.[16][22]
» Gently vortex and briefly centrifuge all reagents before use.[16]

« In a sterile microcentrifuge tube, prepare a master mix by combining the buffer, dNTPs,
primer mix, water, and Bst polymerase.[22]

 Aliquot the master mix into individual reaction tubes.

o Add the template DNA to each respective tube. For a no-template control (NTC), add the
same volume of nuclease-free water.[21]

o Mix the contents gently by flicking the tube or pipetting, then briefly centrifuge to collect the
liquid.[22]

Incubation and Inactivation

o Place the reaction tubes in a heat block or other device pre-heated to 65°C.[22]

 Incubate for 20-60 minutes. Incubation time may be extended for targets with low copy
numbers.[22]
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» (Optional) To stop the reaction and inactivate the polymerase, heat the tubes at >80°C for 5-
10 minutes. This is important if the products will be handled or analyzed further to prevent
contamination.[22]

Detection

Proceed with the chosen detection method. For example, if using an intercalating dye for
endpoint analysis, add the dye to the reaction mix (before or after incubation, depending on the
protocol) and measure fluorescence. For visual detection with pH dyes, the color change
should be apparent after incubation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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